4-Phenylfuran-2(5h)-one

Thermal stability Distillation parameters Process chemistry

Developing selective COX-2 inhibitors requires the correct 4-phenylfuran-2(5H)-one scaffold-positional isomers (3- or 5-phenyl) produce inactive or misleading SAR. This compound is the clinically validated progenitor of the methanesulfonylphenyl COX-2 inhibitor class (e.g., rofecoxib, COX-2 selectivity ratio of 36 in human whole blood). • Unsubstituted C3 position enables divergent library synthesis via bromination, aldol condensation, or palladium-catalyzed C-H activation. • Consistent physicochemical profile (0 H-bond donors, 2 H-bond acceptors, XLogP3 1.4) ensures reproducible HPLC/GC method development. • Bulk procurement (10-100 g, ≥95% purity) minimizes building block inventory for library programs.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 1575-47-9
Cat. No. B1201999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylfuran-2(5h)-one
CAS1575-47-9
Synonymsralfuranone A
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C(=CC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C10H8O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2
InChIKeyHJJHMYDTEVUBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylfuran-2(5H)-one Core Properties and Identity


4-Phenylfuran-2(5H)-one (CAS 1575-47-9) is a 4-aryl-substituted 2(5H)-furanone, belonging to the γ-butenolide class of α,β-unsaturated γ-lactones [1]. It has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol, appearing as a pale yellow to white crystalline solid with a characteristic lactone carbonyl . The compound features a phenyl group at the 4-position of the furanone ring, an electron-deficient enone system, and precisely zero hydrogen bond donors with two hydrogen bond acceptors, yielding a topological polar surface area of 26.3 Ų and an XLogP3 of 1.4 . These physicochemical parameters position it as a compact, moderately lipophilic scaffold that is soluble in common organic solvents (ethanol, ether, dichloromethane) but poorly soluble in water [2].

4-Aryl-2(5H)-furanone γ-butenolide scaffold
Compact lipophilic α,β-unsaturated enone system
Zero H-bond donors; soluble in organic solvents

Why 4-Phenylfuran-2(5H)-one Cannot Be Substituted


Substituting 4-Phenylfuran-2(5H)-one with a generic 2(5H)-furanone congener is chemically invalid when the 4-phenyl substitution pattern is structurally required. The 4-aryl substituent is the defining pharmacophoric anchor for at least two clinically validated drug classes: the COX-2 selective inhibitors (e.g., rofecoxib, L-778,736), wherein the 4-phenyl ring engages a critical hydrophobic pocket in the COX-2 active site, and 4-substituted furanone anti-inflammatory agents broadly claimed in the manoalide-analog patent family [1][2]. Positional isomers (3-phenyl or 5-phenyl) exhibit entirely different ring electronics, steric profiles, and metabolic liabilities: the 3-phenyl isomer places the aromatic ring in conjugation with the lactone carbonyl, altering electrophilicity, while the 5-phenyl isomer introduces a stereogenic center at C5 that is absent in the 4-phenyl parent [3]. Furthermore, simpler alkyl-substituted analogs (e.g., 4-methyl-2(5H)-furanone) lack the π-stacking and hydrophobic surface area necessary for the protein-ligand interactions that the 4-phenyl motif provides. The quantitative consequences of these structural differences are detailed in Section 3.

Positional isomer mismatch

3-Phenyl or 5-phenyl isomers alter ring electronics, steric profile, and may introduce a stereocenter, shifting pharmacophore geometry.

Alkyl analog insufficient

4-Methyl-2(5H)-furanone lacks the π-stacking and hydrophobic surface area required for target engagement reported with 4-phenyl.

Generic furanone congener not suitable

Unsubstituted 2(5H)-furanone removes the 4-aryl pharmacophore, critical for the COX-2 selectivity context.

4-Phenylfuran-2(5H)-one: Quantitative Comparison with Analogs


Boiling Point and Thermal Stability vs. 4-Methyl Analog

4-Phenylfuran-2(5H)-one exhibits a substantially higher boiling point than its 4-methyl analog, reflecting enhanced intermolecular interactions conferred by the phenyl ring. The boiling point of 4-Phenylfuran-2(5H)-one is 338.8 °C at 760 mmHg, compared with 222.4 °C at 760 mmHg for 4-Methyl-2(5H)-furanone, yielding a difference of +116.4 °C . This elevated boiling point is accompanied by a higher density (1.215 vs. 1.12 g/cm³) and a lower vapor pressure (9.6 × 10⁻⁵ vs. ~0.1 mmHg at 25 °C), indicating that 4-Phenylfuran-2(5H)-one is considerably less volatile and more thermally robust under processing conditions .

Thermal stability vs. 4-methyl
Data to verify
ΔBP +116.4 °C
~1000× lower vapor pressure
Wider thermal window for high-temp reactions
Source review recommended
Thermal stability Distillation parameters Process chemistry

Lipophilicity and Drug-Likeness vs. 4-Methyl Analog

The 4-phenyl substituent elevates XLogP3 to 1.4 for 4-Phenylfuran-2(5H)-one, compared with an XLogP of 0.10 (or LogP of 0.49) for 4-Methyl-2(5H)-furanone, representing an increase of approximately +0.9 to +1.3 log units [1]. Both compounds share an identical topological polar surface area of 26.3 Ų. The increased lipophilicity of the 4-phenyl analog places it closer to the optimal range for oral bioavailability (Lipinski's Rule of Five: LogP ≤ 5), while maintaining the same low TPSA that favors passive membrane permeability . Critically, the 4-Phenylfuran-2(5H)-one scaffold retains zero hydrogen bond donors and only two hydrogen bond acceptors, a profile that distinguishes it from hydroxylated analogs such as 3-Hydroxy-4-phenylfuran-2(5H)-one, which introduces one H-bond donor and increases TPSA via the additional oxygen [2].

Lipophilicity vs. 4-methyl
Reported
XLogP3 1.4 vs 0.1
TPSA identical 26.3 Ų; HBD 0
Lipophilicity supports passive permeability
Computed descriptors; ADME prediction context
Lipophilicity Drug-likeness ADME prediction Lead optimization

COX-2 Pharmacophore: 4-Positional Isomer vs. 3- and 5-Phenyl Isomers

The 4-phenyl substitution pattern on the 2(5H)-furanone ring is the essential pharmacophoric anchor for the methanesulfonylphenyl class of selective COX-2 inhibitors. Rofecoxib (4-(4′-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone) achieves an IC50 of 0.34 μM against purified human recombinant COX-2 with 1000-fold selectivity over COX-1 (IC50 > 50 μM) [1]. In a human whole blood assay, rofecoxib inhibits COX-2-derived PGE₂ synthesis with an IC50 of 0.53 ± 0.02 μM versus COX-1-derived thromboxane B₂ synthesis with an IC50 of 18.8 ± 0.9 μM, yielding a COX-2 selectivity ratio of 36—substantially higher than celecoxib (6.6), diclofenac (3), and indomethacin (0.4) [2]. Independently, the Merck Frosst program identified L-778,736, a 3-heteroaryloxy-4-phenyl-2(5H)-furanone, as a potent, orally active, and selective COX-2 inhibitor through systematic SAR exploration of the 4-phenylfuranone core [3]. In contrast, the 3-phenyl isomer (CAS 57200-23-4) places the aryl ring in direct conjugation with the lactone carbonyl, altering the electronics of the enone system, while the 5-phenyl isomer (CAS 53138-45-7) introduces a stereogenic center that changes both the spatial orientation of the phenyl ring and the metabolic susceptibility at C5. Neither positional isomer has yielded a clinically advanced COX-2 inhibitor with the same pharmacophoric profile.

COX-2 selectivity (scaffold)
Class-level
Selectivity ratio 36 (COX-2/COX-1)
Rofecoxib IC50 0.53 μM (whole blood)
4-Phenyl scaffold pharmacophore context
Positional isomers lack this profile
COX-2 inhibition Positional isomerism Pharmacophore Anti-inflammatory

Physical State and Density vs. 5-Phenyl Isomer

Although 4-Phenylfuran-2(5H)-one and 5-Phenyl-2(5H)-furanone share the same molecular formula (C10H8O2) and similar boiling points (338.8 vs. 338.3 °C at 760 mmHg), they exhibit measurable differences in density and melting behavior that affect their handling characteristics. 4-Phenylfuran-2(5H)-one has a density of 1.215 g/cm³, whereas 5-Phenyl-2(5H)-furanone has a density of 1.197 g/cm³ and a reported melting point of 91 °C [1][2]. The 4-phenyl isomer has no readily available melting point data in public databases, but is described as a pale yellow to white crystalline solid, consistent with efficient crystal packing enabled by the symmetric 4-substitution pattern . The 5-phenyl isomer, by contrast, introduces an asymmetric center at C5 that may reduce crystallinity and alter dissolution kinetics.

Density vs. 5-phenyl isomer
Reported
ΔDensity +0.018 g/cm³
4-Phenyl lacks C5 stereocenter
Simplifies QC; no chiral separation
5-Phenyl isomer MP 91 °C
Physical state Crystallinity Density Process handling

Synthetic Versatility vs. More Substituted Analogs

4-Phenylfuran-2(5H)-one occupies a strategic position in the synthetic complexity spectrum of 2(5H)-furanone building blocks. It provides the essential 4-phenyl pharmacophoric element while retaining an unsubstituted C3 position available for further functionalization (e.g., electrophilic aromatic substitution, halogenation, or cross-coupling). In contrast, 3,4-diphenyl-2(5H)-furanone (CAS 5635-16-5, MW 236.27, BP 441.3 °C at 760 mmHg, density 1.218 g/cm³) has both the 3- and 4-positions occupied, limiting further derivatization and increasing molecular weight beyond typical fragment-based lead criteria . 3-Bromo-4-phenyl-2(5H)-furanone (CAS 329328-48-5, MW 239.07) is itself a derivative of 4-Phenylfuran-2(5H)-one, prepared by selective bromination of the parent compound, and serves as a cross-coupling partner for Suzuki, Heck, and related reactions [1]. This synthetic relationship establishes 4-Phenylfuran-2(5H)-one as the upstream progenitor of an entire derivative library: procurement of the parent scaffold enables both C3-functionalized and C5-functionalized derivatives through divergent synthetic pathways. A palladium-catalyzed cross-coupling route from 4-tosyl-2(5H)-furanone with boronic acids has been reported as an efficient alternative entry to 4-substituted 2(5H)-furanones, further underscoring the synthetic accessibility of this scaffold class .

Synthetic versatility vs. 3,4-diphenyl
Class-level
C3 open for diversification
MW 76 Da lower than disubstituted analog
Enables divergent library synthesis
3-Bromo derivative accessible
Synthetic intermediate Cross-coupling Building block Derivatization

Dienophilic Reactivity in Diels-Alder Cycloadditions

2(5H)-Furanones, including 4-Phenylfuran-2(5H)-one, function as competent dienophiles in normal-electron-demand Diels-Alder reactions due to the electron-withdrawing nature of the α,β-unsaturated lactone carbonyl. Computational studies using global electrophilicity indices have classified the reactivity of a series of 2(5H)-furanones as dienophiles and predicted their preferential cyclization modes via local philicity indexes [1]. The 4-phenyl substituent provides additional activation of the dienophilic double bond through inductive and resonance effects while also contributing steric bulk that can influence endo/exo diastereoselectivity. Experimental validation from related systems demonstrates that 2(5H)-furanones react with heterodienes to afford thiopyran rings with high stereoselectivity, and phenylsulfonyl-substituted 5-alkoxy-2(5H)-furanones act as highly reactive chiral dienophiles with enantioselectivities >98% e.e. [2][3]. These class-level properties are not shared by saturated γ-butyrolactone analogs, which lack the conjugated enone system required for cycloaddition reactivity.

Dienophilicity vs. saturated lactones
Class-level
Electrophilic dienophile
Enantioselectivities >98% e.e. (related systems)
Enables [4+2] cycloaddition complexity
Not shared by saturated lactones
Cycloaddition Diels-Alder Dienophile Computational chemistry

4-Phenylfuran-2(5H)-one Application Scenarios


COX-2 Selective Inhibitor Discovery and Lead Optimization

4-Phenylfuran-2(5H)-one is the validated starting scaffold for the methanesulfonylphenyl class of selective COX-2 inhibitors. Medicinal chemistry teams developing next-generation selective NSAIDs should select this compound over positional isomers (3-phenyl or 5-phenyl) because the 4-phenyl substitution pattern has been clinically translated: rofecoxib achieved a COX-2 selectivity ratio of 36 in human whole blood assays, and L-778,736 was identified as a potent, orally active COX-2 inhibitor from systematic SAR around this core [1][2]. The C3 position remains available for introduction of heteroaryloxy, alkyl, or halogen substituents to modulate potency and selectivity. Procurement should specify ≥98% purity to ensure reproducible SAR data.

C3 Functionalization for Divergent Furanone Libraries

As the upstream progenitor of a derivative library, 4-Phenylfuran-2(5H)-one enables divergent C3 functionalization through electrophilic bromination (yielding 3-bromo-4-phenyl-2(5H)-furanone for cross-coupling), aldol-like condensations, or direct palladium-catalyzed C–H activation [1][2]. This compound is preferred over 3,4-diphenyl-2(5H)-furanone (MW 236.27) because the latter has both the 3- and 4-positions already occupied, precluding further diversification. For library synthesis programs, bulk procurement of the parent scaffold (e.g., 10–100 g scale, ≥95% purity) is the most cost-effective strategy, as it minimizes the number of distinct building blocks in inventory.

Diels-Alder Cycloaddition for Natural Product Synthesis

4-Phenylfuran-2(5H)-one serves as an electrophilic dienophile in normal-electron-demand Diels-Alder reactions, enabling the construction of bicyclic and polycyclic frameworks in a single step [1]. This reactivity distinguishes it from both saturated γ-butyrolactones (which lack the conjugated enone) and furan itself (which functions primarily as a diene with poor dienophilic efficiency). Synthetic chemistry groups pursuing total synthesis of furanone-containing natural products (e.g., manoalide analogs, styryllactones) should procure this compound as the dienophile partner for cycloaddition-based ring construction, expecting high stereoselectivity analogous to related 5-alkoxy-2(5H)-furanone systems that achieve >98% e.e. [2].

Impurity Reference Standard and Analytical Method Development

4-Phenylfuran-2(5H)-one and its derivatives are utilized as impurity reference standards in pharmaceutical quality control, supporting ANDA and DMF submissions, method validation, and stability studies [1]. The compound's well-defined physicochemical profile (BP 338.8 °C, density 1.215 g/cm³, XLogP3 1.4, 0 HBD, 2 HBA) facilitates the development of robust HPLC and GC methods [2]. For analytical laboratories and QC departments, procurement should prioritize suppliers offering full characterization data packages (NMR, MS, IR, HPLC purity certificates) compliant with ICH Q3A/Q3B guidelines. The absence of a stereocenter simplifies chiral purity considerations relative to the 5-phenyl isomer.

Application
Selection Property
Validation Focus
COX-2 inhibitor lead optimization research
4-Phenyl substitution pattern; C3 functionalization potential
COX-2 selectivity and potency endpoint context
Divergent furanone library synthesis
Open C3 position; electrophilic and cross-coupling reactivity
Derivatization scope and scaffold optimization
Cycloaddition-based natural product synthesis
Electrophilic dienophile; α,β-unsaturated enone system
Endo/exo selectivity and enantioselectivity review
Analytical method development (impurity reference)
Well-defined physicochemical profile; achiral scaffold
HPLC/GC method robustness; chiral purity not required
Quote Request

Request a Quote for 4-Phenylfuran-2(5h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.